1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide
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Overview
Description
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thienylsulfonyl group and a piperidinecarboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the thienylsulfonyl chloride, which is then reacted with piperidine derivatives under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The thienylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidinecarboxamide moiety may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
1-(2-Thienylsulfonyl)-4-(piperidin-1-yl)-4-piperidinecarboxamide can be compared with other similar compounds, such as:
1-(2-Thienylsulfonyl)-4-(morpholin-4-yl)-4-piperidinecarboxamide: This compound has a morpholine ring instead of a piperidine ring, which may alter its chemical and biological properties.
1-(2-Thienylsulfonyl)-4-(pyrrolidin-1-yl)-4-piperidinecarboxamide:
1-(2-Thienylsulfonyl)-4-(azepan-1-yl)-4-piperidinecarboxamide: The azepane ring introduces additional steric hindrance, which may influence the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-piperidin-1-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c16-14(19)15(17-8-2-1-3-9-17)6-10-18(11-7-15)23(20,21)13-5-4-12-22-13/h4-5,12H,1-3,6-11H2,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPQDLNHAWCCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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